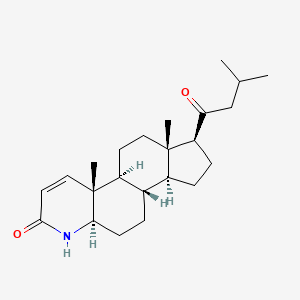

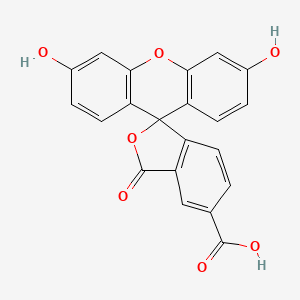

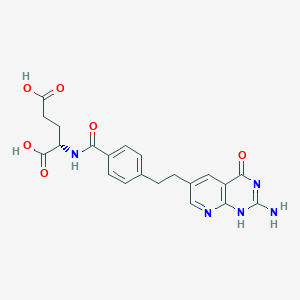

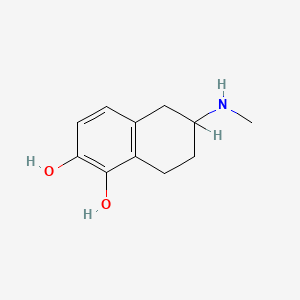

![molecular formula C30H26F2N2O3 B1664714 N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide CAS No. 498577-46-1](/img/structure/B1664714.png)

N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide

Overview

Description

The compound “A 1899” is a synthetic chemical compound that has garnered significant interest in various scientific fields

Mechanism of Action

Target of Action

A1899, also known as KUC110162N, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels . The primary targets of A1899 are the K2P 3.1 (TASK-1) and K2P 9.1 (TASK-3) channels . These channels are widely expressed in the central nervous system and the cardiovascular, genitourinary, and gastrointestinal systems . They play a crucial role in setting the resting membrane potential, regulation of excitability, ion transport, sensory transduction, metabolic regulation, and neuroprotection .

Mode of Action

A1899 acts as an open-channel blocker and binds to residues of the P1 and P2 regions, the M2 and M4 segments, and the halothane response element . It requires binding to residues located in the side fenestrations . Instead, binding of A1899 to residues of the side fenestrations might provide a physical “anchor”, reflecting an energetically favorable binding mode that after pore occlusion stabilizes the closed state of the channels .

Biochemical Pathways

The biochemical pathways affected by A1899 are primarily related to the regulation of potassium ion transport. By blocking the TASK-1 and TASK-3 channels, A1899 disrupts the normal flow of potassium ions, which can have downstream effects on various physiological processes, including resting membrane potential and cellular excitability .

Result of Action

The molecular and cellular effects of A1899’s action primarily involve the inhibition of potassium ion transport through the TASK-1 and TASK-3 channels . This can lead to changes in the resting membrane potential and cellular excitability, potentially impacting a wide range of physiological processes .

Action Environment

The action, efficacy, and stability of A1899 can be influenced by various environmental factors. For instance, the presence of other molecules that bind to the same or nearby sites on the TASK-1 and TASK-3 channels could potentially affect the ability of A1899 to interact with its targets. Additionally, changes in the lipid bilayer environment could potentially influence the binding and action of A1899 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “A 1899” typically involves a series of chemical reactions that include condensation, oxidation, and reduction processes. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . This method is favored due to its simplicity and efficiency.

Industrial Production Methods

In industrial settings, the production of “A 1899” is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

“A 1899” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “A 1899” are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “A 1899” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

“A 1899” has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

“A 1899” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Chalcones: These compounds share a similar structure and are known for their diverse biological activities.

Benzothiazepines: These compounds have similar pharmacological properties and are used in the treatment of various diseases.

The uniqueness of “A 1899” lies in its specific chemical structure and the range of applications it offers. Its versatility and potential for use in various fields make it a compound of significant interest in scientific research.

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPEYHRIVQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

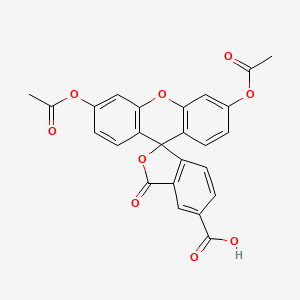

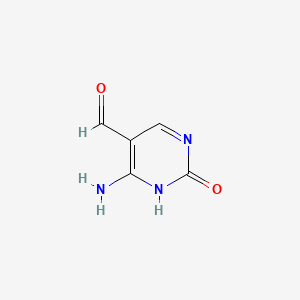

![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)